2,6-Diphenyl-4H-thiopyran-4-one
Overview
Description
2,6-Diphenyl-4H-thiopyran-4-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and reactions under different conditions. It is known to undergo photoreaction in the presence of oxygen and alcohol to yield benzoic acid and a benzoylacetic acid ester .
Synthesis Analysis
The synthesis of related compounds, such as cis- and trans-4-benzyl-4-methyl 2,6-diphenyl-4H-thiopyran-1-oxide, involves the oxidation of 4H-thiopyran with sodium metaperiodate, followed by purification and crystallization to obtain the desired stereoisomers . Additionally, the electrochemical production of 2,4-diphenyl-6H-cyclopenta[b]thiopyran and its redox conversions have been examined, providing insights into the synthetic pathways and mechanisms of related thiopyran compounds .
Molecular Structure Analysis
The molecular structure of 2,6-diphenyl-4H-thiopyran-4-one derivatives has been analyzed through various methods. For instance, X-ray crystallography and computational calculations have revealed a nonplanar half-chair conformation for some 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives . The crystal structure of another derivative, 2-r-(4-Chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxide, shows a chair form thiopyran unit with tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
2,6-Diphenyl-4H-thiopyran-4-one undergoes various chemical reactions, such as treatment with sulfuryl chloride to yield different chlorinated products . Regioselective synthesis of thiopyran frameworks has been achieved through catalyst-controlled intramolecular C-S fusion of α-allyl-β'-oxodithioesters . Furthermore, reactions with benzaldehyde and other reagents lead to the formation of various fused heterocyclic systems derived from 2,6-diaryl-3,5-dibenzylidenetetrahydro-4H-thiopyran-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-diphenyl-4H-thiopyran-4-one and its derivatives are influenced by their molecular structures. For example, photoisomerization studies have shown that certain tetrasubstituted 4H-thiopyrans can be converted to isomeric 2H-thiopyrans under specific conditions . Kinetic studies of intermediates in the photoisomerization of some tetrasubstituted 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans have provided insights into the reaction rates and the influence of substituents on these rates .
Scientific Research Applications
Reactivity with Sulfuryl Chloride
A study demonstrated that treating 2,6-Diphenyl-4H-thiopyran-4-one with sulfuryl chloride results in different compounds, such as dihydrothiopyranone and chlorodihydrothiopyranone, indicating its potential in synthesizing various chemical structures (Allan, Reynolds, & Chen, 1977).
Formation of 4-Seleno-4H-thiopyrans
Another study explored the transformation of 4H-thiopyrans to 4-seleno-4H-thiopyrans, highlighting its role in synthesizing new heterocyclic compounds (Reid, 1971).
Photoisomerization Studies
Investigations into the photoisomerization of 2,6-diphenyl-4H-thiopyran-4-one derivatives have been conducted, revealing insights into the kinetic processes and potential applications in photochemistry (Taghizadeh & Pirelahi, 2001).
Photoreaction Research
Studies have explored the photoreactions of 2,6-diphenyl-4H-thiopyran-4-one, providing valuable information for its applications in photochemical synthesis (Sugiyama, Sato, & Kashima, 1970).
Formation of Fused Heterocyclic Systems
Research has shown that 2,6-diphenyl-4H-thiopyran-4-one can react with various compounds to form different fused heterocyclic systems, indicating its versatility in heterocyclic chemistry (El-Ghanam, 2006).
Crystal Structure Analysis
The crystal structure of derivatives of 2,6-diphenyl-4H-thiopyran-4-one has been analyzed, contributing to the understanding of its molecular configuration (Rahmani, Pirelahi, & Ng, 2009).
Conformational Analysis
Studies have been conducted to analyze the conformation of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives, providing insights into their structural properties (Jafarpour & Pirelahi, 2006).
properties
IUPAC Name |
2,6-diphenylthiopyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNDGSQGMSBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145562 | |
Record name | 2,6-Diphenyl-4-thiopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4H-thiopyran-4-one | |
CAS RN |
1029-96-5 | |
Record name | 2,6-Diphenyl-4-thiopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC139252 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diphenyl-4-thiopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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